molecular formula C13H12N2O3S B2775140 [(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid CAS No. 24099-02-3

[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid

Cat. No.: B2775140
CAS No.: 24099-02-3
M. Wt: 276.31
InChI Key: DEBIAWJFAYKQPZ-UHFFFAOYSA-N
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Description

[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid is a high-purity chemical reagent designed for research and development applications. This compound integrates a pyrazole core, a versatile scaffold prevalent in medicinal chemistry, with a thioacetic acid side chain, making it a valuable intermediate for synthesizing novel bioactive molecules and functional ligands . Its primary research value lies in its potential as a key building block for the development of new therapeutic agents. The pyrazole ring is a privileged structure in drug discovery, with derivatives demonstrating a wide range of pharmacological activities, including significant antioxidant and anticancer properties . Related pyrazole compounds have shown promising activity, such as inducing p53-mediated apoptosis and activating autophagy pathways in cancer cell lines . Furthermore, the molecule's structure suggests potential as a precursor for Schiff base ligands. The formyl group can undergo condensation with amines to form these ligands, which are known to form stable complexes with various metal ions . This chelation ability is crucial for research in fields ranging from bioinorganic chemistry to the development of extraction materials for critical metals . This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-formyl-5-methyl-2-phenylpyrazol-3-yl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-9-11(7-16)13(19-8-12(17)18)15(14-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBIAWJFAYKQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)SCC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the thioacetic acid moiety. One common method involves the reaction of 4-formyl-3-methyl-1-phenyl-1H-pyrazole with thioacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thioacetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the thioacetic acid moiety under basic conditions.

Major Products

    Oxidation: 4-Carboxy-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid.

    Reduction: 4-(Hydroxymethyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid exhibits a range of biological activities:

Anticancer Activity

Recent studies indicate that pyrazole derivatives, including this compound, show promising anticancer properties. They have been tested against various cancer cell lines such as breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Properties

Compounds containing the pyrazole scaffold have demonstrated significant antibacterial and antifungal activities. They are effective against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been documented, with studies showing their ability to reduce inflammation markers in vitro and in vivo. This makes them valuable for treating inflammatory diseases .

Synthesis and Evaluation of Anticancer Agents

A study focused on synthesizing various pyrazole derivatives, including this compound, evaluated their anticancer activity against multiple cell lines. Results indicated a notable inhibition of cell growth in treated samples compared to controls, suggesting the compound's potential as a therapeutic agent .

Antimicrobial Screening

Another investigation involved screening synthesized pyrazole derivatives for antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that several derivatives exhibited significant antibacterial activity, highlighting the importance of this compound in drug development .

Data Tables

Activity Target IC50 (µM) Reference
AnticancerMDA-MB-231 (Breast Cancer)10.5
AnticancerHepG2 (Liver Cancer)12.3
AntibacterialStaphylococcus aureus15.0
AntibacterialEscherichia coli18.7
Anti-inflammatoryIn vitro modelsN/A

Mechanism of Action

The mechanism of action of [(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The formyl group can form hydrogen bonds, while the thioacetic acid moiety can participate in thiol-disulfide exchange reactions, potentially affecting protein function .

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1H-pyrazole-3-carboxylic acid: Similar pyrazole structure but lacks the thioacetic acid moiety.

    3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of the formyl group.

    4-Formyl-3-methyl-1-phenyl-1H-pyrazole: Lacks the thioacetic acid moiety.

Uniqueness

[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid is unique due to the presence of both the formyl and thioacetic acid groups, which confer distinct chemical reactivity and potential biological activity .

Biological Activity

[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological effects, focusing on antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O3SC_{13}H_{12}N_{2}O_{3}S with a molecular weight of 272.31 g/mol. The compound features a pyrazole ring, which is known for its biological significance and versatility in drug design.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound has been tested against various pathogens, demonstrating effective inhibition of bacterial growth.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains, indicating potent antimicrobial activity .
  • Biofilm Inhibition : It significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly focusing on its effects on different cancer cell lines.

Case Studies:

  • Cell Line Studies :
    • The compound was tested on breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant cytotoxic effects with IC50 values indicating effective growth inhibition .
    • Apoptosis induction was confirmed through morphological changes and increased caspase activity at concentrations as low as 1.0 μM .
  • Mechanism of Action :
    • The compound acts as a microtubule-destabilizing agent, inhibiting microtubule assembly at concentrations around 20 μM, which is crucial for cancer cell division .
    • It also demonstrated inhibitory effects on key cancer-related targets such as EGFR and PI3K/AKT/mTOR signaling pathways, further elucidating its role in cancer therapy .

Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialMIC: 0.22 - 0.25 μg/mL; biofilm inhibition
AnticancerEffective against MCF-7/MDA-MB-231; apoptosis
MechanismMicrotubule destabilization; EGFR inhibition

Q & A

Q. Critical Parameters :

  • Temperature control to avoid decomposition of the formyl group.
  • Use of anhydrous conditions to prevent hydrolysis of intermediates .

Basic: How is the structural characterization of this compound performed?

Answer:
A combination of spectroscopic and crystallographic methods is employed:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., formyl proton at δ 9.8–10.2 ppm).
  • X-ray Crystallography : SHELX programs refine crystal structures; ORTEP-3 visualizes molecular geometry and intermolecular interactions (e.g., hydrogen bonding involving the thioacetate group) .
  • Elemental Analysis : Validate purity (>95%) via C, H, N, S content .

Advanced: What reaction mechanisms govern its reactivity with nucleophiles?

Answer:
The formyl and thioacetate groups drive reactivity:

  • Formyl Group : Undergoes nucleophilic addition (e.g., with amines/hydrazines) via a two-step mechanism: (1) protonation of the carbonyl oxygen, (2) nucleophilic attack. Kinetic studies suggest pseudo-first-order behavior in polar aprotic solvents (e.g., DMF) .
  • Thioacetate : Participates in SN2 reactions (e.g., alkylation) or metal coordination (e.g., with Cu²⁺), with rate dependence on solvent polarity and leaving group ability .

Contradiction Note : Conflicting reports exist on whether the thioacetate acts as a leaving group or stabilizes intermediates; solvent choice (polar vs. nonpolar) may resolve discrepancies .

Advanced: How can structural analogs inform structure-activity relationships (SAR)?

Answer:
Comparative studies highlight critical functional groups:

Analog Modification Biological Impact
Fluorobenzyl-substituted Fluorine at para positionEnhanced lipophilicity (logP ↑ 0.5–1.0)
Thiazolidinone core Replacement of pyrazoleReduced antifungal activity (IC50 ↑ 2-fold)
Methyl vs. Ethyl groups Steric hindrance at C3Alters enzyme binding (Ki from 12 nM to 45 nM)

SAR studies prioritize substitutions at the phenyl and thioacetate moieties for antimicrobial/antioxidant activity .

Advanced: How are crystallographic challenges (e.g., twinning) addressed during structural refinement?

Answer:
For disordered or twinned crystals:

  • SHELXL : Impose restraints on bond lengths/angles for overlapping atoms.
  • ORTEP-3 : Visualize thermal ellipsoids to identify disorder (e.g., formyl group rotation).
  • High-Resolution Data : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve ambiguities.

Example : A 1.2 Å dataset reduced R-factor from 0.12 to 0.07 in a pyrazole-thioacetate derivative .

Advanced: What methodological strategies resolve contradictions in kinetic data?

Answer:
Discrepancies in reaction rates (e.g., first-order vs. second-order kinetics) are resolved by:

  • Solvent Screening : Compare rates in DMSO (polar aprotic) vs. THF (nonpolar).
  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace mechanistic pathways.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and validate experimental rates .

Advanced: How can analytical methods be optimized for quantifying trace impurities?

Answer:
HPLC-DAD Method :

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile Phase: Gradient of 0.1% TFA in H₂O/acetonitrile (95:5 to 50:50 in 20 min).
  • Detection: UV at 254 nm (thioacetate) and 280 nm (pyrazole).

Validation : Linearity (R² > 0.999), LOD = 0.1 µg/mL, recovery >98% .

Advanced: What synthetic modifications enhance biological activity?

Answer:

  • Fluorination : Para-fluorobenzyl substitution increases membrane permeability (Papp ↑ 30% in Caco-2 assays).
  • Morpholine Conjugation : At the thioacetate terminal improves solubility (logS ↑ 1.5) and antifungal potency (MIC ↓ 50%) .

Advanced: How is computational chemistry applied in drug design with this scaffold?

Answer:

  • Docking Studies : AutoDock Vina screens against COX-2 (PDB: 5KIR) and identifies H-bonding with Arg120.
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .

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